molecular formula C8H4Br2N2 B1601470 2,6-Dibromo-1,8-naphthyridine CAS No. 72754-04-2

2,6-Dibromo-1,8-naphthyridine

Cat. No.: B1601470
CAS No.: 72754-04-2
M. Wt: 287.94 g/mol
InChI Key: DMSVNFHGDCAEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-1,8-naphthyridine typically involves the bromination of 1,8-naphthyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or acetic acid under reflux conditions to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, and employing continuous flow reactors for better control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-1,8-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding 1,8-naphthyridine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium thiolate in polar solvents.

    Coupling Reactions: Utilize palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol.

    Reduction Reactions: Employ reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

  • Substituted naphthyridines with various functional groups.
  • Biaryl compounds through coupling reactions.
  • Reduced naphthyridine derivatives.

Scientific Research Applications

2,6-Dibromo-1,8-naphthyridine has found applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: Utilized in the development of materials such as dyes, pigments, and organic semiconductors.

Comparison with Similar Compounds

    1,8-Naphthyridine: The parent compound without bromine substitutions.

    2,7-Dibromo-1,8-naphthyridine: Another dibromo derivative with bromine atoms at different positions.

    2,6-Dichloro-1,8-naphthyridine: A similar compound with chlorine atoms instead of bromine.

Uniqueness: 2,6-Dibromo-1,8-naphthyridine is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other naphthyridine derivatives.

Properties

IUPAC Name

2,6-dibromo-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSVNFHGDCAEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=C(C=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501167
Record name 2,6-Dibromo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72754-04-2
Record name 2,6-Dibromo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-1,8-naphthyridine
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-1,8-naphthyridine
Reactant of Route 3
2,6-Dibromo-1,8-naphthyridine
Reactant of Route 4
Reactant of Route 4
2,6-Dibromo-1,8-naphthyridine
Reactant of Route 5
2,6-Dibromo-1,8-naphthyridine
Reactant of Route 6
2,6-Dibromo-1,8-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.